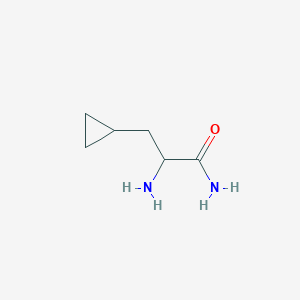

2-Amino-3-cyclopropylpropanamide

Description

The compound features a cyclopropane ring attached to the β-carbon of a propanamide backbone, which likely confers unique steric and electronic characteristics. Cyclopropane rings are known for their high ring strain and rigidity, which can influence binding affinity in biological systems or stability in synthetic applications .

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-amino-3-cyclopropylpropanamide |

InChI |

InChI=1S/C6H12N2O/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H2,8,9) |

InChI Key |

JMYBAYSMFNBMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-3-hydroxypropanamide (A588460)

- Structure : Differs by replacing the cyclopropyl group with a hydroxyl (-OH) substituent.

- Properties: Molecular formula: C₃H₈N₂O₂ (vs. C₆H₁₀N₂O for 2-Amino-3-cyclopropylpropanamide, inferred). Purity: 95% (hydrochloride form: 97%) .

- Key Differences :

- The hydroxyl group increases polarity, enhancing water solubility but reducing lipophilicity compared to the cyclopropyl analog.

- Cyclopropane’s rigidity may improve metabolic stability in vivo, whereas the hydroxyl group could introduce hydrogen-bonding interactions in drug-receptor binding.

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)

- Structure : Contains a cycloheptylpropyl chain and indole moiety, unlike the simpler cyclopropyl group in the target compound .

- Synthesis : Prepared via carbamate intermediates using CDI (1,1'-carbonyldiimidazole) and THF solvent, followed by deprotection .

- Indole moiety enables π-π stacking interactions, absent in 2-Amino-3-cyclopropylpropanamide.

2-Amino-3-(1-methylcyclopropyl)propanoic Acid (GB54351)

- Structure: Propanoic acid derivative with a 1-methylcyclopropyl substituent .

- Properties :

- Key Differences :

- The carboxylic acid group (vs. amide in the target compound) increases acidity, altering ionization state and bioavailability.

- Methylcyclopropane may enhance steric hindrance, affecting enzyme-binding kinetics.

2-{[3-(Dimethylamino)propyl]amino}-N-(2-methoxyethyl)propanamide

- Structure: Features dimethylamino and methoxyethyl substituents, creating a branched, polar side chain .

- Properties :

- Key Differences: The dimethylamino group introduces basicity, while the methoxyethyl chain enhances solubility in polar solvents. Increased molecular complexity may reduce synthetic accessibility compared to 2-Amino-3-cyclopropylpropanamide.

Data Table: Comparative Properties of Analogs

Research Implications and Gaps

- Stability : Cyclopropane’s strain may increase reactivity, necessitating stability studies under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.